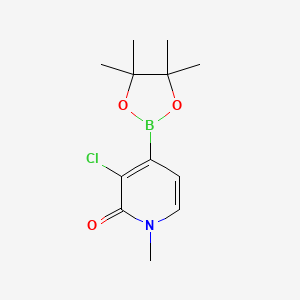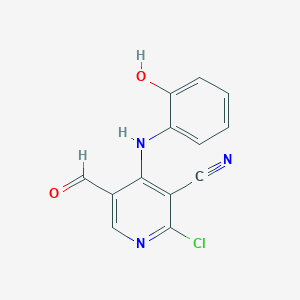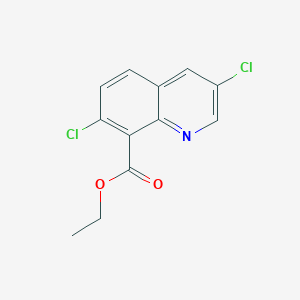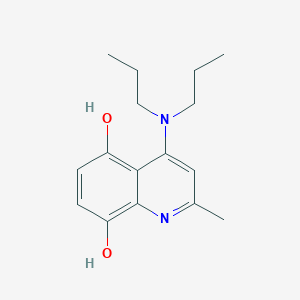
2-(Chloromethyl)-3-(pyridin-2-yl)quinazolin-4(3H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Chloromethyl)-3-(pyridin-2-yl)quinazolin-4(3H)-one is a heterocyclic compound that features a quinazolinone core structure with a chloromethyl group at the second position and a pyridin-2-yl group at the third position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Chloromethyl)-3-(pyridin-2-yl)quinazolin-4(3H)-one typically involves the reaction of quinazolinone derivatives with chloromethylating agents in the presence of a base. One common method involves the use of chloromethyl methyl ether (MOMCl) or chloromethyl chloroformate (CMC) as the chloromethylating agents. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform at low temperatures to prevent side reactions.
Industrial Production Methods
Industrial production of this compound may involve a continuous flow process where the reactants are fed into a reactor under controlled conditions. This method ensures consistent product quality and higher yields. The use of automated systems and real-time monitoring can further optimize the production process.
Analyse Chemischer Reaktionen
Types of Reactions
2-(Chloromethyl)-3-(pyridin-2-yl)quinazolin-4(3H)-one can undergo various chemical reactions, including:
Nucleophilic substitution: The chloromethyl group can be replaced by nucleophiles such as amines, thiols, or alcohols.
Oxidation: The compound can be oxidized to form quinazolinone derivatives with different oxidation states.
Reduction: Reduction reactions can modify the quinazolinone core or the pyridin-2-yl group.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include primary and secondary amines, thiols, and alcohols. The reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed under anhydrous conditions.
Major Products Formed
Nucleophilic substitution: Substituted quinazolinone derivatives with various functional groups.
Oxidation: Oxidized quinazolinone derivatives with altered electronic properties.
Reduction: Reduced quinazolinone derivatives with modified structural features.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored as a lead compound for the development of new therapeutic agents targeting various diseases.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Wirkmechanismus
The mechanism of action of 2-(Chloromethyl)-3-(pyridin-2-yl)quinazolin-4(3H)-one depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes, receptors, or DNA. The chloromethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to inhibition or modulation of their activity. The pyridin-2-yl group can enhance the compound’s binding affinity and selectivity towards specific targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(Chloromethyl)-3-(pyridin-2-yl)quinoline
- 2-(Chloromethyl)-3-(pyridin-2-yl)isoquinoline
- 2-(Chloromethyl)-3-(pyridin-2-yl)benzimidazole
Uniqueness
2-(Chloromethyl)-3-(pyridin-2-yl)quinazolin-4(3H)-one is unique due to its specific structural features, which combine the quinazolinone core with a chloromethyl group and a pyridin-2-yl group. This combination imparts distinct electronic and steric properties, making it a versatile compound for various applications. Its ability to undergo diverse chemical reactions and its potential bioactivity further distinguish it from similar compounds.
Eigenschaften
CAS-Nummer |
76535-05-2 |
|---|---|
Molekularformel |
C14H10ClN3O |
Molekulargewicht |
271.70 g/mol |
IUPAC-Name |
2-(chloromethyl)-3-pyridin-2-ylquinazolin-4-one |
InChI |
InChI=1S/C14H10ClN3O/c15-9-13-17-11-6-2-1-5-10(11)14(19)18(13)12-7-3-4-8-16-12/h1-8H,9H2 |
InChI-Schlüssel |
FBADIKOEOSPKOH-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=O)N(C(=N2)CCl)C3=CC=CC=N3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-Fluoro-2-{[(naphthalen-1-yl)amino]methyl}pyrimidin-4(3H)-one](/img/structure/B11847022.png)

![N'-(Acetyloxy)[(2-methylquinolin-8-yl)oxy]ethanimidamide](/img/structure/B11847039.png)





![N'-(Acryloyloxy)[(quinolin-8-yl)oxy]ethanimidamide](/img/structure/B11847071.png)

![3-Methyl-N-(P-tolyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-C]pyridine-1-carboxamide](/img/structure/B11847084.png)



